molecular formula C14H13N5OS B2609723 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile CAS No. 2097864-46-3

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2609723
CAS No.: 2097864-46-3
M. Wt: 299.35
InChI Key: XLOJCOKWBDSKHK-UHFFFAOYSA-N
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Description

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile is a synthetically designed small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a 1,2,5-thiadiazole heterocycle, a motif recognized for its broad bioactivity, linked via a piperazine spacer to a benzonitrile group. This specific architecture suggests potential as a versatile scaffold for developing targeted therapies. Compounds featuring the 1,2,5-thiadiazole nucleus and piperazine components are increasingly investigated as inhibitors of epigenetic targets, such as the lysine-specific histone demethylase 1 (LSD1/KDM1A) . LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia, breast cancer, and prostate cancer, and its inhibition can lead to the reactivation of silenced tumor suppressor genes and the suppression of cancer cell proliferation . Researchers can utilize this compound as a key intermediate or lead structure in drug discovery programs aimed at oncology, particularly in the design of novel epigenetic inhibitors. The molecular hybridization strategy it embodies—combining a heterocycle known for interacting with biological targets with a benzonitrile group that can influence pharmacokinetics—makes it a valuable tool for structure-activity relationship (SAR) studies . This product is exclusively intended for research purposes and is not designed for diagnostic, human therapeutic, or veterinary applications.

Properties

IUPAC Name

3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c15-9-11-2-1-3-12(8-11)14(20)19-6-4-18(5-7-19)13-10-16-21-17-13/h1-3,8,10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOJCOKWBDSKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified using techniques like column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Thiadiazole vs. Oxadiazole Derivatives

Replacing the sulfur atom in the thiadiazole ring with oxygen yields 1,3,4-oxadiazole analogs. Key differences include:

  • Electronic Effects : Thiadiazole’s sulfur atom increases electron-withdrawing character compared to oxadiazole, enhancing charge transport in conjugated systems .
  • Fluorescence: Thiadiazole derivatives exhibit stronger fluorescence due to extended π-conjugation and reduced non-radiative decay. For example, 3,6-bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine derivatives show superior emission properties compared to oxadiazole analogs .
Property Thiadiazole Derivatives Oxadiazole Derivatives
Electron Affinity Higher (due to S atom) Moderate
Fluorescence Intensity Strong Weak to Moderate
Synthetic Accessibility Requires sulfurating agents Simpler oxidation routes

Benzonitrile-Containing OLED Materials

Benzonitrile is a common substituent in TADF emitters. Comparisons include:

  • 4-(3-(Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: This OLED material leverages phenoxazine and carbazole for efficient TADF, achieving high external quantum efficiency (EQE) . In contrast, the target compound’s thiadiazole-piperazine structure may improve solubility and thermal stability, critical for device longevity.
Parameter Target Compound Phenoxazine-Carbazole Derivative
TADF Efficiency Under investigation High (EQE > 20%)
Thermal Stability Likely enhanced (piperazine) Moderate
Solubility Improved (flexible piperazine) Limited (rigid structure)

Thiadiazole-Tetrazine Hybrid Systems

Compounds like 3,6-bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine share the thiadiazole motif but incorporate tetrazine for enhanced π-conjugation. These systems exhibit redshifted absorption/emission spectra compared to the target compound, highlighting the role of tetrazine in extending conjugation .

Biological Activity

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a thiadiazole ring, a piperazine moiety, and a benzonitrile group, which contribute to its pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C14H13N5OS\text{C}_{14}\text{H}_{13}\text{N}_{5}\text{OS}

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. Careful control of reaction conditions such as temperature and pH is crucial for achieving high yields and purity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through modulation of specific biochemical pathways .
  • Enzyme Inhibition : It has been proposed that the compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammatory responses .

The exact mechanism of action for this compound involves interactions with various biological targets. These interactions may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with receptors that regulate pain perception and microbial resistance .

Research Findings

Recent studies have focused on the biological activity of thiadiazole derivatives, highlighting their potential applications in treating infections and cancer. A comparative analysis with other similar compounds reveals distinct advantages:

Compound NameStructureBiological ActivityUnique Features
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamideThiadiazole + PiperazineFAAH inhibitionSelective for FAAH-1 over FAAH-2
2-amino-5-(benzothiazol-2-yl)thiazolesThiazole + BenzothiazoleAntimicrobialBroad-spectrum activity
This compoundThiadiazole + Piperazine + BenzonitrileAnticancer, AntimicrobialMulti-target action

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:

  • In Vitro Antimicrobial Activity : A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus, indicating its potential as a therapeutic agent against bacterial infections.
  • Anticancer Efficacy : Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis in certain cancer types.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile?

  • Methodology : Utilize a multi-step approach involving:

  • Coupling reactions : Piperazine-thiadiazole intermediates can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Carbonyl activation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzonitrile moiety to the piperazine-thiadiazole core .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction kinetics. Monitor progress via TLC with silica GF254 plates .
    • Key Considerations : Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradients) to minimize side products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and piperazine-thiadiazole connectivity .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm1^{-1}) and nitrile (C≡N, ~2200–2260 cm1^{-1}) functional groups .
  • Mass spectrometry : High-resolution MS (HRMS-EI) ensures molecular formula accuracy .
    • Advanced Confirmation : Single-crystal X-ray diffraction resolves stereochemical ambiguities, though crystallization may require slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) of this compound in receptor binding studies?

  • Approach :

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., tyrosine kinases or GPCRs). Focus on the thiadiazole ring’s electron-deficient nature and benzonitrile’s π-stacking potential .
  • In vitro assays : Test competitive binding against radiolabeled ligands in cell membranes. Quantify IC50_{50} values using nonlinear regression analysis .
    • Data Interpretation : Compare binding affinities of analogs (e.g., oxadiazole vs. thiadiazole derivatives) to identify critical pharmacophores .

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

  • Challenges : Thiadiazole and piperazine intermediates are prone to hydrolysis or oxidation.
  • Solutions :

  • Protecting groups : Use Boc or Fmoc groups for amine protection during coupling steps .
  • Low-temperature conditions : Perform azide-alkyne cycloadditions (click chemistry) at 0–5°C to prevent side reactions .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to minimize oxidative degradation .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Tools :

  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .
    • Validation : Cross-reference computational results with experimental logP (HPLC) and microsomal stability assays .

Experimental Design & Data Analysis

Q. How should researchers address contradictory data in solubility studies of this compound?

  • Case Example : Discrepancies in DMSO vs. aqueous solubility.
  • Resolution :

  • Dynamic light scattering (DLS) : Check for micelle formation in aqueous buffers.
  • pH adjustment : Test solubility at physiological pH (7.4) using phosphate-buffered saline (PBS) .
  • Co-solvents : Evaluate PEG-400 or cyclodextrin derivatives to enhance solubility without altering bioactivity .

Q. What in vitro models are appropriate for evaluating the compound’s antifungal activity?

  • Models :

  • Fungal tyrosinase inhibition : Adapt protocols from chalcone derivatives, using kojic acid as a positive control .
  • MIC assays : Test against Candida albicans or Aspergillus strains in RPMI-1640 medium. Use broth microdilution per CLSI guidelines .
    • Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15+ minutes .

Tables

Table 1 : Key Synthetic Parameters for Piperazine-Thiadiazole Derivatives

ParameterOptimal ConditionReference
Coupling agentEDC/HOBt in DCM
Reaction temperature0–25°C (azide-alkyne reactions)
Purification methodSilica gel (hexane/EtOAc 8:1)

Table 2 : Analytical Data for Structural Confirmation

TechniqueExpected OutcomeReference
1H^{1}\text{H} NMRδ 3.5–4.5 (piperazine protons)
HRMS-EIm/z 372.4 (M+^+)
IR2228 cm1^{-1} (C≡N stretch)

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